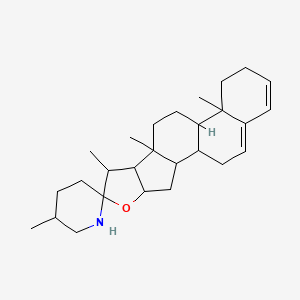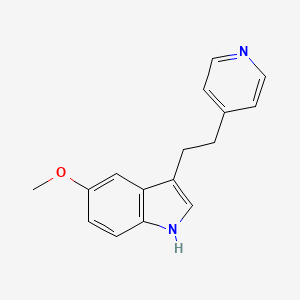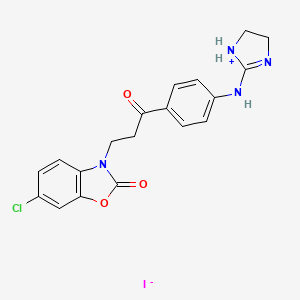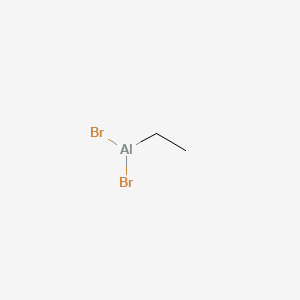
Zinc, dichlorobis(1,2-dimethyl-1H-imidazole-kappaN3)-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc is a coordination compound that features zinc as the central metal atom coordinated to two 1,2-dimethyl-1H-imidazole ligands and two chloride ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc typically involves the reaction of zinc chloride with 1,2-dimethyl-1H-imidazole in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The general reaction can be represented as follows:
ZnCl2+2C5H8N2→Zn(C5H8N2)2Cl2
Industrial Production Methods
While specific industrial production methods for Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The zinc center can participate in redox reactions, although these are less common for this specific compound.
Coordination Reactions: The imidazole ligands can be replaced by other nitrogen-donor ligands under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents such as triphenylphosphine or pyridine in solvents like dichloromethane or tetrahydrofuran.
Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coordination Reactions: Often carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Major Products Formed
Substitution Reactions: Formation of new zinc complexes with different ligands.
Oxidation and Reduction Reactions: Potential formation of zinc oxides or reduced zinc species.
Coordination Reactions: New coordination compounds with varied ligand environments.
科学的研究の応用
Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc has several scientific research applications:
Catalysis: Used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-nitrogen bonds.
Materials Science: Employed in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly as a metallopharmaceutical agent.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic applications.
作用機序
The mechanism of action of Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc involves coordination interactions between the zinc center and the ligands. The zinc ion can act as a Lewis acid, facilitating various chemical reactions by stabilizing negative charges or activating substrates. The imidazole ligands provide stability to the complex and can participate in hydrogen bonding or other interactions with target molecules.
類似化合物との比較
Similar Compounds
- Dichlorobis(1H-imidazole-N3)zinc
- Dichlorobis(1-methyl-1H-imidazole-N3)zinc
- Dichlorobis(1,2,4-trimethyl-1H-imidazole-N3)zinc
Uniqueness
Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc is unique due to the presence of two methyl groups on the imidazole ring, which can influence the electronic properties and steric hindrance of the compound. This can affect its reactivity and interactions with other molecules, making it distinct from other zinc-imidazole complexes.
特性
CAS番号 |
32517-55-8 |
|---|---|
分子式 |
C10H16Cl2N4Zn |
分子量 |
328.5 g/mol |
IUPAC名 |
zinc;1,2-dimethylimidazole;dichloride |
InChI |
InChI=1S/2C5H8N2.2ClH.Zn/c2*1-5-6-3-4-7(5)2;;;/h2*3-4H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
CDTZRSBMLZVNPX-UHFFFAOYSA-L |
正規SMILES |
CC1=NC=CN1C.CC1=NC=CN1C.[Cl-].[Cl-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



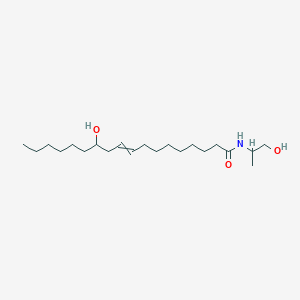
![3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)
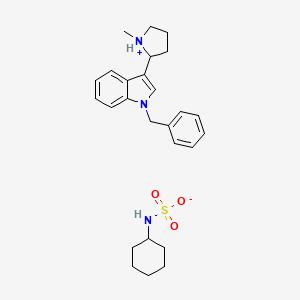
![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)



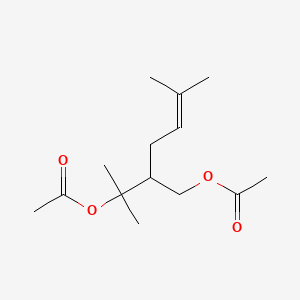
![3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL](/img/structure/B13745441.png)
